molecular formula C8H16N2O B15093152 6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B15093152
M. Wt: 156.23 g/mol
InChI Key: YGMPCJCFFBLGLT-UHFFFAOYSA-N
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Description

6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrazine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminoethanol with 2,3-dichloropyrazine in the presence of a base can lead to the formation of the desired oxazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the fully reduced form of the compound

Scientific Research Applications

6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism by which 6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
  • 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl

Uniqueness

Compared to similar compounds, 6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H16N2O/c1-7-4-9-5-8-6-11-3-2-10(7)8/h7-9H,2-6H2,1H3

InChI Key

YGMPCJCFFBLGLT-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2N1CCOC2

Origin of Product

United States

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